2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps The thiazolidine ring is then formed through a cyclization reactionReaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid: This compound is unique due to its specific combination of functional groups and ring structures.
Other Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents may exhibit different chemical and biological properties.
Furan Derivatives: Compounds with furan rings and various functional groups can be compared to understand the influence of the furan ring on the compound’s properties
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and ring systems
Properties
IUPAC Name |
2-[3-ethoxy-4-[(5-methoxycarbonylfuran-2-yl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-3-25-16-8-11(17-20-13(10-28-17)18(21)22)4-6-14(16)26-9-12-5-7-15(27-12)19(23)24-2/h4-8,13,17,20H,3,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTFNNXKOGTGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407962 |
Source
|
Record name | ST032435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5769-44-8 |
Source
|
Record name | ST032435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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